molecular formula C19H21N3O2 B1142039 N-(L-LEUCYL)-2-AMINOACRIDONE CAS No. 124689-91-4

N-(L-LEUCYL)-2-AMINOACRIDONE

Cat. No. B1142039
CAS RN: 124689-91-4
M. Wt: 323.39
InChI Key:
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Description

The compound is a peptide derivative, which means it’s likely composed of amino acids or related structures . Peptides are chains of amino acids that are linked by peptide bonds. They play many critical roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules.


Synthesis Analysis

While specific synthesis methods for “N-(L-LEUCYL)-2-AMINOACRIDONE” are not available, peptide synthesis generally involves the formation of peptide bonds between amino acids . This process can be facilitated by various chemical reactions and techniques, including solid-phase peptide synthesis and liquid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of a peptide depends on the sequence and configuration of its amino acids. Unfortunately, without specific information on “this compound”, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, depending on their structure and the conditions they’re exposed to. For example, they can be broken down into their constituent amino acids through hydrolysis . They can also participate in reactions with other molecules, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

Peptides have a range of physical and chemical properties, depending on their structure. For instance, they can form different types of secondary structures, like alpha-helices and beta-sheets . They can also exhibit different solubilities, stabilities, and reactivities .

Mechanism of Action

The mechanism of action of a peptide depends on its structure and the biological system it interacts with. Some peptides act as hormones or neurotransmitters, binding to specific receptors on cells and triggering a response . Others might have antimicrobial properties, disrupting the membranes of bacteria and other pathogens .

Safety and Hazards

The safety and hazards associated with a peptide depend on its structure and properties. Some peptides are safe and even beneficial to health, while others can be toxic or allergenic . It’s important to handle peptides with care and to follow appropriate safety protocols when working with them.

Future Directions

Peptides have a wide range of applications in medicine, biotechnology, and other fields . Researchers are continually developing new methods for peptide synthesis, studying the properties of peptides, and exploring their potential uses. Future research may reveal new insights into the properties and applications of “N-(L-LEUCYL)-2-AMINOACRIDONE” and other peptides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(L-LEUCYL)-2-AMINOACRIDONE involves the coupling of L-leucine with 2-aminoacridone using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP).", "Starting Materials": [ "L-leucine", "2-aminoacridone", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve L-leucine and 2-aminoacridone in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add the coupling reagent (DCC or DIC) and the catalyst (DMAP or DMAP) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature or at a slightly elevated temperature for several hours.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain N-(L-LEUCYL)-2-AMINOACRIDONE as a white solid." ] }

CAS RN

124689-91-4

Molecular Formula

C19H21N3O2

Molecular Weight

323.39

Origin of Product

United States

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